Bromo-PEG2-bromide
Description
Fundamental Principles of Polyethylene (B3416737) Glycol (PEG) Architecture in Molecular Design
Polyethylene glycol (PEG) is a synthetic polymer made of repeating ethylene (B1197577) oxide units. chempep.com This structure imparts several beneficial properties that are leveraged in molecular design. A key feature of PEG is its hydrophilicity, or its ability to dissolve in water and other aqueous solutions. This is particularly advantageous in biological systems, which are primarily water-based. The flexible nature of the PEG backbone also provides conformational freedom. chempep.com
The process of attaching PEG chains to molecules, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profiles of drugs and other bioactive compounds. nih.govresearchgate.net By increasing a molecule's size, PEGylation can reduce its clearance by the kidneys, extending its circulation time in the body. chempep.com Furthermore, the cloud of water molecules that surrounds the PEG chain can act as a "stealth" layer, shielding the attached molecule from recognition by the immune system and reducing its antigenicity. nih.govchempep.com
PEGs can be synthesized in various geometries, including linear, branched, and Y-shaped forms, and with a wide range of molecular weights. sigmaaldrich.com This versatility allows for the fine-tuning of a molecule's properties for specific applications. For research purposes, discrete PEGs (dPEGs) with a single, defined molecular weight are often used to ensure uniformity. sigmaaldrich.com The terminal hydroxyl groups of PEG can be chemically modified to create reactive ends for conjugation to other molecules. technologynetworks.com
Strategic Importance of Bifunctional and Heterobifunctional Linkers in Chemical Biology Research
Bifunctional linkers are molecules that possess two reactive ends, allowing them to covalently connect two different molecules. sigmaaldrich.comnih.gov When the two reactive ends are the same, the linker is called homobifunctional. If the reactive ends are different, it is termed heterobifunctional. These linkers are of immense strategic importance in chemical biology for their ability to create novel molecular constructs with specific functions. nih.govnih.gov
The use of linkers allows researchers to bring together different molecular entities to study their interactions or to create molecules with new properties. nih.gov For instance, a linker can be used to attach a fluorescent dye to a protein to visualize its location within a cell. In the burgeoning field of targeted protein degradation, heterobifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) utilize a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comdrugdiscoverynews.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govdrugdiscoverynews.com
The linker itself is not just a passive spacer; its length, flexibility, and chemical properties can significantly influence the properties and efficacy of the final conjugate. researchgate.netnih.gov For example, incorporating a hydrophilic PEG-based linker can improve the solubility and cell permeability of a bifunctional molecule. lookchem.combroadpharm.com The ability to synthesize linkers with different reactive groups and properties provides a modular "toolbox" for researchers to build custom molecules for a wide array of applications in chemical genetics, drug discovery, and diagnostics. nih.govnih.gov
Focus on Bromo-PEG2-bromide
This compound, also known by its systematic name 1,2-bis(2-bromoethoxy)ethane, is a homobifunctional linker belonging to the oligoethylene glycol family. biosynth.comtcichemicals.com It features a short chain of two ethylene glycol units, which provides hydrophilicity, flanked by a bromine atom at each end. lookchem.comcd-bioparticles.net
Chemical and Physical Properties
The defining characteristic of this compound is the presence of two terminal bromide groups. Bromine is an excellent leaving group, making these positions highly susceptible to nucleophilic substitution reactions. lookchem.com This high reactivity allows for the efficient conjugation of the linker to molecules containing nucleophilic functional groups such as amines and thiols. axispharm.com The internal PEG spacer enhances the molecule's solubility in aqueous environments, a valuable trait for biological applications. lookchem.comcd-bioparticles.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 31255-10-4 | lookchem.combiosynth.com |
| Molecular Formula | C₆H₁₂Br₂O₂ | lookchem.combiosynth.com |
| Molecular Weight | 275.97 g/mol | biosynth.comchemicalbook.comchemicalbook.com |
| Appearance | Colorless to Light yellow clear liquid | tcichemicals.com |
| Boiling Point | 285.1 °C at 760 mmHg | lookchem.combiosynth.com |
| Density | ~1.65 g/cm³ | lookchem.com |
| Flash Point | 113.8 °C | lookchem.com |
| Solubility | Soluble in water, DMSO, methanol, chloroform, and ethyl acetate (slightly) | lookchem.com |
| Purity | ≥95% | achemblock.com |
Synthesis
A common method for synthesizing this compound is from triethylene glycol (2,2'-[1,2-ethanediylbis(oxy)]bisethanol). The synthesis involves the reaction of triethylene glycol with a brominating agent. One documented method utilizes carbon tetrabromide and triphenylphosphine in dichloromethane in what is known as the Appel reaction. lookchem.comchemicalbook.com This reaction effectively converts the terminal hydroxyl groups of the triethylene glycol into bromide groups. chemicalbook.com
Applications as a Homobifunctional Linker
As a homobifunctional crosslinker, this compound is used to connect two molecules that have similar reactive functional groups. Its reactivity towards nucleophiles makes it suitable for conjugating peptides, proteins, and other biomolecules. biosynth.com The hydrophilic PEG spacer helps to maintain the solubility of the resulting conjugate. lookchem.com
One notable application of this compound is as a building block in the synthesis of more complex chemical structures. For instance, it has been used in the construction of metal-organic frameworks (MOFs). glpbio.com It also serves as a PEG-based linker in the development of PROTACs, where it connects the two ligand-binding moieties. medchemexpress.comchemicalbook.comglpbio.com The defined length of the PEG2 spacer allows for precise control over the distance between the two connected entities, which can be critical for the biological activity of the final construct.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(2-bromoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNEWCMPHICQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76779-16-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76779-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20341442 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-10-4 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-bromoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Bromo Peg2 Bromide
Controlled Synthesis of Oligoethylene Glycols with Terminal Halogen Functionality
The controlled synthesis of oligoethylene glycols with specific terminal halogen functionalities, such as bromide, is a crucial step in producing well-defined linkers like Bromo-PEG2-bromide. While direct synthesis methods for this compound itself are not extensively detailed in the provided search results, the synthesis of similar bromo-terminated PEGs and the general strategies for functionalizing PEG diols provide insight into the likely approaches.
One common strategy for introducing terminal halogens involves the conversion of the terminal hydroxyl groups of polyethylene (B3416737) glycol precursors. For instance, bromination of PEG can be achieved using reagents like thionyl bromide. researchgate.net This method typically involves reacting PEG with thionyl bromide to replace the hydroxyl groups with bromide atoms. researchgate.net The control over the degree of bromination (mono- vs. di-substitution) can be challenging, particularly with longer PEG chains, but for a short chain like PEG2, achieving the disubstituted product (this compound) is more feasible.
Another approach involves the reaction of protected or activated ethylene (B1197577) glycol units. For example, the Williamson ether synthesis has been employed for the desymmetrization of homofunctional oligoethylene glycols, although this often involves the introduction of ether linkages rather than halides directly. nih.gov However, variations of this approach utilizing halogenated reagents could be conceived for the synthesis of dihalogenated species.
The synthesis of heterobifunctional PEGs with one hydroxyl and one bromide group, such as Bromo-PEG2-alcohol, has been reported. cenmed.combroadpharm.combroadpharm.commedkoo.com These could potentially serve as intermediates in the synthesis of the symmetrical this compound through a subsequent bromination of the remaining hydroxyl group.
Mechanistic Investigations of Nucleophilic Substitution Reactions Involving Terminal Bromide Moieties
The terminal bromide moieties in this compound are excellent leaving groups, readily undergoing nucleophilic substitution reactions. cd-bioparticles.netmedkoo.comcreative-biolabs.combroadpharm.comcenmed.combioglyco.combroadpharm.combroadpharm.comcreative-biolabs.comprecisepeg.combiochempeg.com These reactions are fundamental to the utility of this compound as a linker and building block.
Nucleophilic substitution reactions on alkyl halides, like the terminal bromides of this compound, typically proceed via SN1 or SN2 mechanisms, depending on the structure of the alkyl halide and the reaction conditions. chemguide.co.ukchemguide.co.uk For primary alkyl bromides, which are present in this compound, the SN2 mechanism is generally favored. chemguide.co.uk
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry at that carbon center and the concerted departure of the leaving group. chemguide.co.ukchemguide.co.uk The transition state involves both the nucleophile and the substrate. chemguide.co.uk
The reactivity of the bromide leaving group is influenced by its electronegativity and size, making it a good leaving group in these types of reactions. cd-bioparticles.netmedkoo.comcreative-biolabs.combroadpharm.comcenmed.combioglyco.combroadpharm.combroadpharm.comcreative-biolabs.comprecisepeg.combiochempeg.com The PEG chain, while primarily influencing solubility, can also affect the reaction environment and accessibility of the bromide centers to incoming nucleophiles, although for a short PEG2 chain, steric hindrance is less of a concern compared to longer polymers.
Examples of nucleophilic substitution reactions involving bromo-PEG compounds include reactions with thiols to form sulfide (B99878) bonds, which is relevant in bioconjugation. precisepeg.comchemscene.com The bromide can be replaced by various nucleophiles, facilitating the attachment of diverse molecules to the PEG linker. bioglyco.comprecisepeg.com
Derivatization Strategies for Expanding Functional Group Orthogonality
This compound, with its two reactive bromide groups, can be further derivatized to introduce different functional groups, allowing for orthogonal reactions and the creation of more complex molecular architectures. This is particularly useful for applications requiring selective conjugation at different sites.
One important derivatization pathway for bromo-PEG compounds is the conversion of the bromide to an azide (B81097) group. Azide-functionalized PEGs are key components in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). precisepeg.commedchemexpress.commedchemexpress.combroadpharm.comconju-probe.comacs.org
The synthesis of azide-functionalized PEGs from their bromo precursors is typically achieved by reacting the bromo-PEG with a source of azide ions, such as sodium azide (NaN3). nih.govgoogle.com This is a classic nucleophilic substitution reaction where the azide ion (N3-) displaces the bromide (Br-). The reaction is often carried out in a suitable solvent like ethanol (B145695) or DMF, and may require heating to achieve a reasonable reaction rate. nih.govgoogle.com
For example, the synthesis of PEG-bis azide from PEG-bis bromine has been reported by reacting with sodium azide in refluxing ethyl alcohol. google.com Similarly, bromo-PEG to azide conversions are described for creating linkers used in click chemistry applications. precisepeg.commedchemexpress.commedchemexpress.combroadpharm.comconju-probe.comacs.org
While the provided searches mention bromo-PEG-azide compounds with different PEG lengths (e.g., Bromo-PEG3-azide, Bromo-PEG4-azide, Bromo-PEG1-azide), the principle of converting the bromide to an azide via nucleophilic substitution with azide salts is applicable to this compound to yield Bromo-PEG2-azide (if only one bromide is replaced) or a diazide-PEG2 species (if both bromides are replaced). precisepeg.commedchemexpress.commedchemexpress.combroadpharm.comconju-probe.comacs.org
This compound can also serve as a precursor for the synthesis of heterobifunctional Bromo-PEG derivatives containing amine or carboxylic acid functionalities. These compounds are valuable linkers for conjugating molecules with different reactive groups.
The synthesis of amine-terminated bromo-PEG scaffolds typically involves the nucleophilic substitution of one of the bromide groups with a protected amine source, followed by deprotection. For instance, amination of activated PEGs (including those with halide leaving groups) using ammonia (B1221849) or protected amines has been reported. google.com A bromo-PEG-amine compound, Bromo-PEG2-amine, is commercially available, indicating established synthetic routes to this type of structure. bocsci.com The synthesis would likely involve reacting this compound with an amine source under conditions that favor mono-substitution, or starting from a precursor with only one bromide and one protected amine.
For the synthesis of carboxylic acid-terminated bromo-PEG scaffolds, a common strategy involves the reaction of a bromo-PEG derivative with a reagent that introduces a carboxylic acid or a protected carboxylic acid group. For example, the reaction of a bromo-PEG with a protected amino acid or a similar nucleophile containing a protected carboxylic acid could yield a product with both bromide and protected carboxylic acid functionalities. Subsequent deprotection would reveal the free carboxylic acid. Another approach involves the reaction of a hydroxyl-terminated PEG with a bromo-containing carboxylic acid derivative, followed by conversion of the hydroxyl to a bromide. Bromo-PEG-acid compounds with varying PEG lengths are known, including Bromo-PEG1-acid and Bromo-PEG3-acid, suggesting similar methods would apply to synthesize Bromo-PEG2-acid. creative-biolabs.combiochempeg.comsigmaaldrich.comcreative-biolabs.comsigmaaldrich.com The reaction of a metal alkoxide of PEG with a tertiary alkyl haloacetate is a method described for preparing carboxylic acid derivatives of polyalkylene oxides. google.comgoogle.com
Applications in Advanced Bioconjugation Chemistry
Design and Implementation of Covalent Conjugation Strategies
The fundamental application of Bromo-PEG2-bromide in bioconjugation lies in its ability to react with nucleophilic functional groups present on biomolecules, such as thiols and amines, to form stable covalent bonds. The design of conjugation strategies using this linker primarily revolves around nucleophilic substitution reactions.
The most prominent reaction is with thiol groups, typically found in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromide, displacing the bromide ion and forming a stable thioether linkage. This reaction is highly efficient and can be controlled through pH modulation.
Table 1: Nucleophilic Substitution Reactions with this compound
| Nucleophile | Functional Group | Resulting Linkage |
| Thiol | -SH | Thioether |
| Amine | -NH2 | Secondary Amine |
| Carboxylate | -COOH | Ester |
While reactions with amines are also possible, they often require more forcing conditions and may exhibit less specificity compared to thiol-based conjugations. The hydrophilic PEG spacer of this compound enhances the aqueous solubility of the resulting bioconjugates, which is a crucial advantage when working with sensitive biological molecules. jenkemusa.com
Role as a Cross-linking Reagent in Macromolecular Assembly
The presence of two reactive bromide groups makes this compound an effective homobifunctional cross-linking reagent. broadpharm.com This property is particularly valuable for inducing the assembly of macromolecules, such as proteins, into higher-order structures. By reacting with functional groups on two separate biomolecules or different sites on the same molecule, this compound can covalently link them, leading to the formation of dimers, oligomers, or intramolecularly cross-linked structures.
The length of the PEG spacer dictates the distance between the conjugated molecules, making it a critical parameter in the design of cross-linking experiments aimed at probing protein-protein interactions or stabilizing protein complexes. The general structure for homobifunctional PEG derivatives is X-PEG-X, where X represents a reactive functional group. jenkemusa.com
Table 2: Applications of Homobifunctional Cross-linking
| Application | Description |
| Protein Dimerization | Covalently linking two identical protein monomers. |
| Stabilization of Protein Complexes | Introducing covalent bonds to stabilize non-covalent interactions between subunits. |
| Intramolecular Cross-linking | Linking two sites within the same protein to study conformational changes or enhance stability. |
| Surface Modification | Cross-linking biomolecules to a surface functionalized with nucleophiles. |
Development of Modular Bioconjugation Platforms
The utility of this compound extends beyond simple cross-linking to the development of more sophisticated, modular bioconjugation platforms. Its chemical structure serves as a foundational building block that can be modified in a stepwise manner to introduce different functionalities, enabling multi-step and orthogonal conjugation strategies.
Integration in Multi-Step Bioconjugation Sequences
In a multi-step bioconjugation sequence, the two bromide groups of this compound can be reacted sequentially. By carefully controlling the stoichiometry of the reaction, it is possible to achieve a monosubstitution, where only one of the bromide groups reacts with a nucleophile. This generates a heterobifunctional intermediate, where one end is conjugated and the other end retains a reactive bromide group. This remaining bromide can then be reacted with a different molecule in a subsequent step, allowing for the precise assembly of complex bioconjugates. This stepwise approach is fundamental to creating well-defined and homogeneous products.
Utility as a Precursor for Orthogonal Reactivity
This compound is a valuable precursor for the synthesis of heterobifunctional PEG linkers, which are essential tools for orthogonal bioconjugation. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. By chemically modifying one of the bromide groups into a different functional group, a heterobifunctional linker with orthogonal reactivity is created.
For instance, one bromide can be substituted with an azide (B81097) group to produce Bromo-PEG2-azide. broadpharm.comnih.gov The resulting molecule possesses a bromide that reacts with thiols and an azide that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.com This allows for the sequential and specific conjugation of two different molecules under distinct reaction conditions.
Table 3: Examples of Heterobifunctional Linkers Derived from Bromo-PEG Precursors
| Precursor | Derived Heterobifunctional Linker | Orthogonal Reactive Groups |
| Bromo-PEG-bromide | Bromo-PEG-azide | Bromide (for thiols), Azide (for alkynes) |
| Bromo-PEG-bromide | Bromo-PEG-acid | Bromide (for thiols), Carboxylic Acid (for amines) broadpharm.com |
| Bromo-PEG-bromide | Bromo-PEG-amine | Bromide (for thiols), Amine (for carboxylic acids) |
This ability to serve as a scaffold for creating linkers with dual reactivity is a testament to the versatility of this compound in the construction of complex and functional biomolecular architectures for applications ranging from therapeutic development to diagnostic tools.
Strategic Applications in Targeted Therapies and Biomedical Research
Engineering of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins by recruiting them to E3 ubiquitin ligases. A key component of a PROTAC is the linker that connects the target protein ligand and the E3 ligase ligand. cenmed.comfishersci.caamericanelements.comnih.gov PEG-based linkers, including those incorporating units derived from Bromo-PEG2-bromide, are frequently utilized in PROTAC design. wikipedia.orgcenmed.comfishersci.canih.govinvivochem.comnih.govnih.gov
Linker Design Principles for Induced Protein Degradation
The design of the linker in PROTACs is critical for their function. Linker properties such as length, flexibility, and composition significantly influence the formation and stability of the ternary complex between the PROTAC, the target protein, and the E3 ligase. americanelements.comguidetopharmacology.orgidrblab.netuni.luuni.lufishersci.at PEG linkers are favored due to their synthetic accessibility, flexibility, and the ability to easily tune their length and composition. idrblab.netuni.luuni.lu The appropriate linker length is essential; if too short, it can prevent simultaneous binding of the ligands to their respective proteins, while if too long, it may hinder the close proximity required for target ubiquitination. guidetopharmacology.orgidrblab.netfishersci.at PEG linkers contribute to the solubility of PROTACs in aqueous environments and can provide favorable interactions that stabilize the ternary complex. uni.lufishersci.at
Contributions to Modulating PROTAC Pharmacological Profiles
The linker's composition and properties also play a role in modulating the pharmacological profile of PROTACs. PEG chains influence parameters such as topological polar surface area (TPSA) and lipophilicity, which in turn affect solubility and cell permeability. idrblab.netuni.lu By altering linker length and composition, researchers can impact the degradation efficiency and even the selectivity of PROTACs for different protein isoforms. americanelements.comguidetopharmacology.orgidrblab.netfishersci.at this compound, as a PEG-based linker precursor with reactive ends, allows for the facile incorporation of the PEG moiety into PROTAC structures, contributing to these tunable properties. Current time information in Pasuruan, ID.guidetopharmacology.orgwikipedia.orgguidechem.commedcraveonline.com
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of highly potent therapeutic agents that combine the targeting specificity of an antibody with the cytotoxic power of a small molecule drug (payload) via a chemical linker. bioglyco.comwikipedia.org Linker design is a crucial aspect of ADC development, impacting stability, efficacy, and safety. bioglyco.comwikipedia.orgchem960.com this compound is recognized as a component in the synthesis of non-cleavable ADC linkers. guidetopharmacology.orgbioglyco.comuni.lu
Linker Design for Stable and Non-Cleavable Conjugates
For ADCs, it is paramount that the linker remains stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. bioglyco.comwikipedia.orgchem960.com Non-cleavable linkers, such as those that can be formed using this compound, are designed to maintain the connection between the antibody and the drug until the ADC is internalized by the target cell and undergoes lysosomal degradation, releasing the active payload. wikipedia.org PEG linkers in ADCs enhance water solubility, improve stability, reduce aggregation, and can extend the circulation half-life of the conjugate. Current time information in Pasuruan, ID.invivochem.cn
Methodologies for Conjugate Formation in ADC Platforms
The bromide groups on this compound are excellent leaving groups, making the compound suitable for nucleophilic substitution reactions, a common strategy in bioconjugation chemistry used for attaching linkers to antibodies or payloads. Current time information in Pasuruan, ID.guidetopharmacology.orgwikipedia.orgguidechem.commedcraveonline.com While this compound has two bromide groups, enabling potential difunctionalization, other related dibrominated linkers, such as dibromomaleimide derivatives, have been employed for site-specific conjugation to antibodies via cysteine residues, leading to more homogeneous ADC preparations. nih.gov The reactivity of the bromide functionalities in compounds like this compound provides a handle for creating stable linkages required for non-cleavable ADCs.
Advancements in Drug Delivery Systems
PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and drug delivery systems. invivochem.cn The inclusion of PEG enhances solubility, reduces immunogenicity, and prolongs circulation time. Current time information in Pasuruan, ID.guidetopharmacology.orginvivochem.cn this compound, as a PEG derivative with reactive ends, is a valuable tool in this field. Its bromide groups allow for the covalent attachment of the PEG moiety to various drug carriers, targeting ligands, or therapeutic molecules through nucleophilic substitution reactions. Current time information in Pasuruan, ID.guidetopharmacology.orgwikipedia.orgfishersci.ca This facilitates the development of advanced drug delivery systems with improved solubility, stability, and targeted delivery capabilities. Current time information in Pasuruan, ID.guidetopharmacology.orgwikipedia.org
Fabrication of PEGylated Nanoparticles for Controlled Release
PEGylation, the process of attaching polyethylene (B3416737) glycol chains to molecules or nanoparticles, is a widely used strategy to improve their pharmacokinetic properties and reduce interactions with the biological environment, such as evading the reticuloendothelial system (RES) uptake and increasing circulation time nih.govnih.gov. This compound can play a role in the fabrication of PEGylated nanoparticles designed for controlled release. While direct examples of this compound specifically being used for this exact purpose were not extensively detailed in the search results, the general principle of using bromo-terminated PEG linkers in nanoparticle functionalization is well-established. For instance, bromo-PEG-azide linkers, which also feature a bromide leaving group, are used in nanotechnology for drug-release applications and new materials research biochempeg.com. The bromide can serve as an initiation site for polymerization or as an anchoring point to attach PEG chains to nanoparticle surfaces or to components used in nanoparticle assembly. The PEGylation helps in creating a hydrophilic corona around the nanoparticle, which can influence drug release profiles by affecting diffusion and interaction with the surrounding medium. Controlled release from nanoparticles is often achieved by incorporating the therapeutic agent within the nanoparticle matrix or conjugating it via cleavable linkers, and the PEG shell can modulate the rate of release by influencing the stability and degradation of the nanoparticle system bocsci.com.
Surface Functionalization of Nanocarriers for Targeted Delivery
Surface functionalization of nanocarriers is crucial for achieving targeted delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects nih.gov. Bromo-PEG linkers, including this compound, are employed to modify the surfaces of nanoparticles, polymers, and other materials axispharm.com. This modification can serve multiple purposes: enhancing biocompatibility, preventing non-specific protein adsorption (fouling), and providing attachment points for targeting ligands axispharm.com. The bromide end of this compound can react with nucleophilic groups present on the nanocarrier surface or on molecules intended to be attached to the surface. Subsequently, the other end of the PEG linker (if heterobifunctional, although this compound is presented as having two bromide ends) or further modifications can be used to conjugate targeting moieties such as antibodies, peptides, or aptamers nih.gov. PEGylation itself, while primarily used for stealth properties, also acts as a linker for ligand molecules to achieve active targeting nih.gov. By presenting targeting ligands on the outer surface of the PEG corona, the nanocarriers can selectively bind to receptors overexpressed on target cells, facilitating receptor-mediated endocytosis and subsequent intracellular delivery of the encapsulated or conjugated therapeutic agent nih.gov.
Applications in Cellular Uptake and Intratumoral Delivery Strategies
Effective cellular uptake is a critical step for the success of many nanoparticle-based therapies, particularly for delivering drugs or genetic material intracellularly nih.gov. PEGylation can significantly affect the cellular uptake and intracellular trafficking of non-viral gene delivery particles nih.gov. While high levels of PEGylation are often used to reduce non-specific uptake by the RES, the density and length of PEG chains can be tuned to influence interactions with cell membranes and modulate uptake mechanisms nih.gov.
In the context of intratumoral delivery, challenges include poor drug penetration through the dense tumor extracellular matrix and rapid clearance nih.gov. Nanoparticle-based strategies aim to overcome these barriers by enhancing retention and distribution within the tumor microenvironment nih.gov. PEGylated nanoparticles have shown promise in improving the delivery of agents within tumors nih.gov. For instance, studies have explored the intratumoral delivery of PEGylated drug conjugates, demonstrating that the pharmacokinetic properties of the conjugate can correlate with intratumoral delivery google.com. Although specific studies detailing this compound's direct impact on cellular uptake or intratumoral delivery were not prominently found, its use in functionalizing nanocarriers (as discussed in 4.3.2) would indirectly influence these processes by altering the nanocarrier's surface properties and its ability to interact with cancer cells and the tumor microenvironment. The bromide functionality could also be used in strategies involving the conjugation of cell-penetrating peptides or other molecules that facilitate cellular internalization.
Biomedical Materials Science
This compound is also relevant in the field of biomedical materials science, particularly in the design and synthesis of modified polymers and coatings for various biological applications.
Design of Polyethylene Glycol-Modified Functional Coatings
Polyethylene glycol-modified functional coatings are widely used in biomedical devices, biosensors, and tissue engineering to improve biocompatibility, reduce protein fouling and cell adhesion, and provide reactive surfaces for immobilization of biomolecules axispharm.com. This compound, or related bromo-PEG derivatives, are applicable in the creation of such coatings biochempeg.comlookchem.com. The bromide end can be used to graft PEG chains onto various material surfaces through reactions with appropriate functional groups. The resulting PEGylated surface creates a hydrophilic and flexible layer that resists non-specific adsorption of proteins and cells, which is crucial for preventing adverse immune responses and improving the performance of implanted devices or in vitro diagnostic tools. The presence of the bromide group also allows for further chemical modifications of the coating, enabling the immobilization of specific biomolecules, such as growth factors or antibodies, to create functional surfaces that can interact specifically with the biological environment.
Methodological Considerations and Research Impact
Analytical Techniques for Characterization of Bromo-PEG2-bromide Conjugates
Characterization of conjugates synthesized using this compound is crucial to confirm successful coupling, determine purity, and elucidate structural integrity. A range of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a fundamental tool for verifying the structure of the this compound linker itself and confirming its incorporation into a conjugate by observing characteristic shifts and integrations of the PEG protons and signals from the conjugated molecule. caltech.edulookchem.com
Chromatographic methods are essential for assessing the purity of the linker and the resulting conjugates, as well as for separating reaction mixtures. High-Performance Liquid Chromatography (HPLC), often utilizing reverse-phase columns, is widely used to analyze the purity and identify different species in a synthesis reaction. caltech.edu Size Exclusion Chromatography (SEC) is valuable for determining the molecular weight of larger conjugates, such as protein or nanoparticle conjugates, and assessing their homogeneity. Gel Permeation Chromatography (GPC) has also been reported for polymer characterization, which can be relevant when the linker is incorporated into polymeric structures. lookchem.com
Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), provides precise molecular weight information, which is critical for confirming the formation of the desired conjugate and identifying potential byproducts.
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can be used if one of the conjugated entities has a chromophore, allowing for quantification of the conjugated molecule within the conjugate. Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is utilized when the conjugate incorporates metal ions, enabling the determination of metal content in the synthesized material. lookchem.com
In Vitro Models for Evaluating Conjugate Stability and Biological Activity
In vitro studies are indispensable for evaluating the stability of this compound conjugates under various physiological conditions and assessing their biological activity before proceeding to in vivo studies.
Conjugate stability is typically assessed by incubating the conjugate in relevant biological media, such as phosphate-buffered saline (PBS), serum, plasma, or cell lysates, over time and analyzing the remaining intact conjugate and potential degradation products using chromatographic or spectroscopic methods. This helps determine the susceptibility of the linker or the conjugate as a whole to hydrolysis, enzymatic cleavage, or other degradation pathways.
Evaluation of biological activity depends on the nature of the molecule conjugated via the this compound linker. For conjugates designed to target specific proteins or pathways, cell-based assays are widely employed. These can include assays measuring target binding, cellular uptake, signal transduction modulation, or downstream biological effects. For instance, conjugates with potential antimicrobial or fungicidal activity can be evaluated using in vitro susceptibility testing against relevant microorganisms. uzhnu.edu.ua When the conjugate is intended as a probe or imaging agent, in vitro studies might involve assessing its interaction with target cells or molecules and evaluating properties like fluorescence or magnetic relaxivity, as demonstrated by MRI relaxivity measurements for conjugated nanoparticles. lookchem.com
Cell viability assays, such as MTT, MTS, or alamarBlue assays, are routinely performed to assess the potential cytotoxicity of the conjugates on various cell lines. lookchem.com This provides crucial information regarding the concentration range at which the conjugate can be tested for activity without causing significant cellular toxicity.
In Vivo Research Methodologies in Preclinical Studies
Preclinical in vivo studies, typically conducted in animal models, are essential to understand the behavior of this compound conjugates in a complex biological system. These studies provide insights into the conjugate's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects).
While specific details on in vivo studies of this compound conjugates were not extensively provided in the search results, the use of linkers like this compound in the synthesis of molecules such as PROTACs implies the relevance of in vivo methodologies. medchemexpress.com Preclinical evaluation of PROTACs and other conjugated molecules often involves administering the conjugate to animals via appropriate routes, such as intravenous, subcutaneous, or intraperitoneal injection. medchemexpress.com
Methodologies for assessing the in vivo fate of the conjugate include sampling biological fluids (blood, urine) and tissues at various time points and analyzing the concentration of the intact conjugate and its metabolites using sensitive analytical techniques like LC-MS/MS. This helps determine the circulation half-life, distribution to different organs, and metabolic pathways.
Pharmacodynamic studies in vivo are designed to evaluate the biological effect of the conjugate in a living organism. This could involve measuring biomarkers, assessing physiological responses, or evaluating therapeutic efficacy in disease models, depending on the intended application of the conjugate. For imaging agents, in vivo imaging techniques (e.g., MRI, fluorescence imaging) would be used to track the distribution and accumulation of the conjugate. lookchem.com
It is important to note that while in vivo studies are critical, the specific dosage and administration regimens, as well as detailed safety and adverse effect profiles, are outside the scope of this discussion.
Future Directions and Emerging Opportunities in Chemical Biology
The versatility of this compound as a bifunctional linker presents numerous opportunities for future research and emerging applications in chemical biology.
One significant area is the continued development of targeted protein degradation strategies, such as PROTACs, where this compound and similar PEG linkers play a key role in connecting E3 ligase ligands to target proteins. achrinhibitor.commedchemexpress.com Future work may focus on designing novel linkers with optimized lengths, flexibility, and biodegradability to improve the efficiency and specificity of protein degradation. Exploring new target proteins for degradation using this compound-based PROTACs is also a promising avenue.
Beyond targeted degradation, this compound can be utilized to create a wide array of conjugates for various applications. This includes the development of antibody-drug conjugates (ADCs), peptide-drug conjugates, and conjugates involving nucleic acids or carbohydrates for targeted delivery and enhanced therapeutic efficacy.
The use of this linker in synthesizing macrocyclic and heterocyclic compounds with diverse biological activities highlights its potential in medicinal chemistry for generating novel lead compounds and exploring new chemical space. researchgate.netuzhnu.edu.uaresearchgate.netresearchgate.net
Furthermore, this compound can be incorporated into polymers or nanoparticles for the development of advanced biomaterials, drug delivery systems, and imaging probes. lookchem.com Future research may focus on tailoring the properties of these materials by controlling the conjugation chemistry and the characteristics of the conjugated molecule. The application of such conjugates in diagnostics and theranostics (combined therapy and diagnostics) represents an exciting emerging opportunity.
Q & A
Q. What collaborative frameworks enhance interdisciplinary studies using this compound (e.g., chemistry-biology interfaces)?
- Methodological Answer: Establish shared protocols for material characterization (e.g., NMR, HPLC) across labs. Use project management tools (e.g., Gantt charts) to align timelines for synthetic chemistry and biological testing. Jointly publish datasets in repositories like Zenodo to ensure accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
